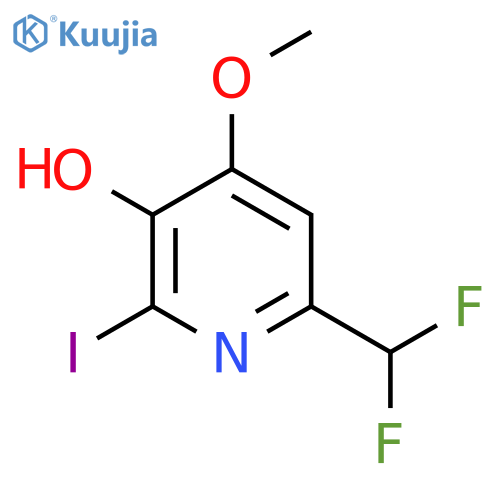Cas no 1804857-01-9 (6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine)

1804857-01-9 structure
商品名:6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine
CAS番号:1804857-01-9
MF:C7H6F2INO2
メガワット:301.029321193695
CID:4885807
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine
-
- インチ: 1S/C7H6F2INO2/c1-13-4-2-3(6(8)9)11-7(10)5(4)12/h2,6,12H,1H3
- InChIKey: IFMJPSZCAWEKMM-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=CC(C(F)F)=N1)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 42.4
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031620-250mg |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029031620-1g |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029031620-500mg |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine |
1804857-01-9 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1804857-01-9 (6-(Difluoromethyl)-3-hydroxy-2-iodo-4-methoxypyridine) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
